molecular formula C15H13BrO B1401514 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl CAS No. 918823-91-3

4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl

Cat. No. B1401514
M. Wt: 289.17 g/mol
InChI Key: IUGWTGTWXBSJBT-UHFFFAOYSA-N
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Description

“4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl” is a chemical compound. It is related to (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone . This compound is used for chemical probe synthesis and contains a light-activated benzophenone, alkyne tag, and bromine synthetic handle .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . Protocols for the functionalizing deboronation of alkyl boronic esters could potentially be applied .


Molecular Structure Analysis

The molecular structure of “4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl” can be analyzed using computational Density Functional Theory (DFT) and related methodologies . Single-crystal X-ray diffraction (SCXRD) analysis can also be performed .


Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl” could potentially involve catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

1. Inhibitory Activities and Molecular Docking Studies

Biphenyl-based compounds, including those related to 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl, have shown significant anti-tyrosinase activities. A study highlighted the synthesis of biphenyl ester derivatives and their application as tyrosinase inhibitors, demonstrating comparable inhibitions to the standard inhibitor kojic acid. This finding is supported by computational molecular docking studies, revealing that these compounds primarily bind at the active-site entrance of tyrosinase (Kwong et al., 2017).

2. Antimicrobial Potential

In the context of antimicrobial activities, derivatives of 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl have been synthesized and demonstrated excellent antimicrobial properties. A study synthesized compounds by reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with various other elements and confirmed their significant antimicrobial activities (Sherekar et al., 2021).

3. Luminescence and Thermal Properties

A study focused on the synthesis of biphenyl carbazole-based derivatives, including 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl. These compounds exhibited high thermal stabilities and unique luminescence properties, potentially applicable in materials science, especially in areas requiring stable luminescent materials (Tang et al., 2021).

4. Anticancer Activities

In cancer research, a novel bromophenol derivative containing elements related to 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl demonstrated significant anticancer activities on human lung cancer cell lines. The study showed that this derivative could block cell proliferation, induce apoptosis, and deactivate certain pathways crucial for cancer cell survival (Guo et al., 2018).

5. Application in One-Pot Reactions

A recent development in synthetic chemistry involved using 4-bromoacetophenone, a related compound to 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl, in multi-component one-pot reactions. This approach was effective for synthesizing various derivatives with good functional group tolerance, potentially useful in developing new pharmaceuticals or materials (Gu et al., 2017).

Future Directions

The future directions for “4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl” could involve further exploration of its structure–reactivity relationship and potential applications in the design and development of new materials .

properties

IUPAC Name

1-bromo-4-(4-prop-2-enoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h2-10H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGWTGTWXBSJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80845077
Record name 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80845077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl

CAS RN

918823-91-3
Record name 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80845077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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